molecular formula C8H13NO4 B8218705 (1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

(1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Cat. No.: B8218705
M. Wt: 187.19 g/mol
InChI Key: QWVQNVGWAHLTMO-RITPCOANSA-N
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Description

(1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with a methoxycarbonyl group and an amino group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The methoxycarbonyl and amino groups are introduced through nucleophilic substitution and esterification reactions. Common reagents include methanol and ammonia or amines.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (1R,3S) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereochemistry and chiral catalysis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the role of chirality in biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure can be exploited to design new therapeutic agents with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for further chemical modifications, making it versatile for various applications.

Mechanism of Action

The mechanism of action of (1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-Aminocyclopentane-1-carboxylic acid: Lacks the methoxycarbonyl group, making it less versatile in chemical modifications.

    (1R,3S)-3-((Methoxycarbonyl)amino)cyclohexane-1-carboxylic acid: Features a cyclohexane ring instead of a cyclopentane ring, affecting its steric properties and reactivity.

Uniqueness

(1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and chiral centers. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R,3S)-3-(methoxycarbonylamino)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-13-8(12)9-6-3-2-5(4-6)7(10)11/h5-6H,2-4H2,1H3,(H,9,12)(H,10,11)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVQNVGWAHLTMO-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@H]1CC[C@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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